1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate 1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17243033
InChI: InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1
SMILES:
Molecular Formula: C31H33BN2
Molecular Weight: 444.4 g/mol

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate

CAS No.:

Cat. No.: VC17243033

Molecular Formula: C31H33BN2

Molecular Weight: 444.4 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate -

Specification

Molecular Formula C31H33BN2
Molecular Weight 444.4 g/mol
IUPAC Name 2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-5-ium;tetraphenylboranuide
Standard InChI InChI=1S/C24H20B.C7H12N2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-7-8-4-2-6-9(7)5-1/h1-20H;1-6H2/q-1;/p+1
Standard InChI Key GTYCSLQITFYSLY-UHFFFAOYSA-O
Canonical SMILES [B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CC2=[N+](C1)CCCN2

Introduction

Structural and Molecular Characteristics

Spectroscopic Signatures

1H-NMR analysis (CD₃CN) of the compound shows distinct resonances:

  • Aromatic protons: Multiplet signals at δ 7.82–6.84 ppm (29H, Ar–H from tetraphenylborate and phenacyl groups) .

  • Aliphatic protons: A singlet at δ 4.84 ppm (2H, COCH₂) and multiplets between δ 3.70–2.13 ppm corresponding to the bicyclic amidine’s CH₂ groups .

The absence of acidic N–H protons in the amidine cation (due to quaternization) simplifies the NMR spectrum compared to its non-ionic precursors.

Synthesis and Reaction Pathways

Stepwise Preparation

The synthesis involves two primary steps, as demonstrated in a patented methodology :

Step 1: Formation of the Amidiniun Bromide Intermediate
2-Bromo-4'-phenylthioacetophenone (1.74 g, 0.0057 mol) is reacted with 1,5-diazabicyclo[4.3.0]-5-nonene (0.50 g, 0.0040 mol) in diethyl ether under ice-cooling. The intermediate, 1-(4'-phenylthio)phenacyl-(5-azonia-1-azabicyclo[4.3.0]-5-nonene) bromide, precipitates as an orange solid.

Step 2: Anion Exchange with Tetraphenylborate
The bromide intermediate is treated with sodium tetraphenylborate (0.97 g, 0.0028 mol) in ethanol, yielding the final product as a white solid in 88% yield (1.67 g). The reaction equation is:

[Amidiniun]Br+Na+[B(C6H5)4][Amidiniun][B(C6H5)4]+NaBr\text{[Amidiniun]Br}^- + \text{Na}^+[\text{B(C}_6\text{H}_5\text{)}_4]^- \rightarrow \text{[Amidiniun][B(C}_6\text{H}_5\text{)}_4]^- + \text{NaBr}

Optimization and Yield Considerations

  • Solvent selection: Ethanol and diethyl ether promote high yields by stabilizing ionic intermediates.

  • Temperature control: Ice-cooling minimizes side reactions during anion exchange.

  • Stoichiometry: A slight excess of sodium tetraphenylborate (1.1 eq) ensures complete conversion .

Functional Applications

Catalysis in Organic Synthesis

The compound’s amidine cation acts as a strong, non-nucleophilic base, facilitating deprotonation reactions in:

  • Knoevenagel condensations: Activation of methylene compounds.

  • Suzuki–Miyaura couplings: Base-assisted transmetalation steps.

  • Ionic liquid formulations: Enhances cellulose solubility via hydrogen-bond disruption.

Photobase Generation

In UV-curable resins, the compound serves as a photobase generator (PBG). Upon irradiation (254–313 nm), it releases the free amidine base, initiating polymerization of episulfide monomers. Key performance metrics include:

PropertyValue
Molar absorptivity (ε)11,400 L·mol⁻¹·cm⁻¹ at 313 nm
Curing efficiency88% conversion in 30 min

Comparative data with analogous PBGs (e.g., tetraphenylborate salts of DBU derivatives) show superior curing speeds due to the amidine’s rapid diffusion in the polymer matrix .

Comparative Analysis with Related Compounds

The compound’s performance is benchmarked against structurally similar PBGs:

Compoundε at 313 nm (L·mol⁻¹·cm⁻¹)Curing Efficiency (%)
1,5-Diazabicyclo[4.3.0]nonene-5-tetraphenylborate11,40088
DBU-tetraphenylborate17,30045
MTBD-tetraphenylborate49,60018

The lower molar absorptivity of 1,5-diazabicyclo[4.3.0]nonene-5-tetraphenylborate allows deeper UV penetration in thick polymer films, enabling uniform curing .

Emerging Research Directions

Biocatalytic Applications

Preliminary studies suggest the amidine cation may inhibit bacterial growth (MIC ~50 µg/mL against E. coli), though cytotoxicity profiles remain unvalidated.

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